4-(Boc-amino)-3,6-dichloropyridazine

Descripción general

Descripción

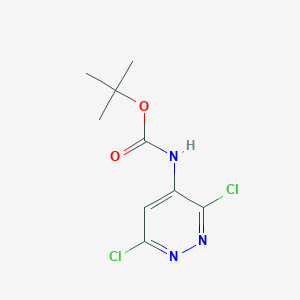

4-(Boc-amino)-3,6-dichloropyridazine is a chemical compound that features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a tert-butoxycarbonyl (Boc) protected amino group at position 4. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the following steps:

Starting Material: The synthesis begins with 3,6-dichloropyridazine.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(Boc-amino)-3,6-dichloropyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is often employed for Boc deprotection

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

Deprotection Product: The primary product is 4-amino-3,6-dichloropyridazine

Aplicaciones Científicas De Investigación

Anticancer Research

4-(Boc-amino)-3,6-dichloropyridazine has been utilized in the synthesis of novel compounds targeting cancer cells. For instance, derivatives of this compound have been evaluated for their cytotoxic activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. Some synthesized derivatives exhibited IC50 values comparable to established chemotherapeutics like Methotrexate, indicating strong potential as anticancer agents .

Case Study: Dual Inhibitors

Recent studies have shown that compounds derived from this compound can act as dual inhibitors of BRD4 and PLK1, proteins implicated in cancer progression. For example, certain derivatives demonstrated IC50 values as low as 0.029 µM against BRD4, showcasing their effectiveness . These findings suggest that further exploration of this compound could lead to the development of new cancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including MRSA and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 8 µg/mL against various pathogens .

Case Study: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyridazine ring significantly impacted antimicrobial efficacy. Compounds with specific substituents demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield even more effective antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups while maintaining the integrity of the Boc protection. The use of catalytic methods has been reported to enhance yields and selectivity during synthesis .

Mechanistic Studies

Understanding the mechanism by which derivatives exert their biological effects is crucial for optimizing their therapeutic profiles. Studies employing molecular docking simulations have provided insights into how these compounds interact with target proteins at the molecular level, facilitating rational drug design .

Summary Table: Applications and Efficacy

| Application | Target Pathogen/Cell Type | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.029 µM | Effective dual BRD4 and PLK1 inhibitor |

| Antimicrobial | MRSA | 1-8 µg/mL | Active against multidrug-resistant strains |

| Antimicrobial | Vancomycin-resistant E. faecalis | 0.5-2 µg/mL | Broad-spectrum activity |

Mecanismo De Acción

The mechanism of action for 4-(Boc-amino)-3,6-dichloropyridazine largely depends on its use and the context in which it is applied. Generally, the Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

4-(Boc-amino)phenol: Similar in that it also contains a Boc-protected amino group, but differs in the aromatic ring structure.

4-(Boc-amino)benzoic acid: Another Boc-protected compound, but with a carboxylic acid group instead of chlorine atoms .

Uniqueness

4-(Boc-amino)-3,6-dichloropyridazine is unique due to the presence of both the Boc-protected amino group and the dichloropyridazine structure. This combination allows for specific reactivity and applications that are not possible with other Boc-protected compounds .

Actividad Biológica

4-(Boc-amino)-3,6-dichloropyridazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 6 positions of the pyridazine ring. This unique configuration suggests possible interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 264.11 g/mol

- CAS Number : 887310-61-4

- InChI : InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)7(11)13-14/h4-5H,1-3H3,(H,12,13)(H,14,15)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various biological pathways. The presence of the Boc group may enhance its stability and bioavailability, while the dichloropyridazine core can facilitate interactions with enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dichloropyridazine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar characteristics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Anticancer Potential

Research has highlighted the potential of pyridazine derivatives in cancer treatment. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Apoptosis |

| HeLa (Cervical Cancer) | TBD | Cell Cycle Arrest |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. Preliminary results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of pyridazine derivatives on tumor growth in vivo. Mice treated with a related compound showed a marked decrease in tumor size compared to untreated controls. This suggests that further exploration of this compound could yield promising results in cancer therapy.

Research Findings

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the pyridazine ring significantly affects biological activity. For example, variations in the Boc group can alter pharmacokinetics and receptor binding affinity.

- Pharmacokinetics : Initial studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and moderate half-life, making it suitable for further development as an oral medication.

- Toxicity Profile : Toxicological assessments are ongoing to determine the safety profile of this compound. Early results suggest low toxicity at therapeutic doses.

Propiedades

IUPAC Name |

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEQJSIBSDCKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.